

A Comprehensive Technical Guide to the Physical Properties of Boc-D-Pyr-Oet

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Pyr-Oet, chemically known as 1-tert-butyl 2-ethyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate, is a protected amino acid derivative of D-pyroglutamic acid.[1] Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen and an ethyl ester at the carboxylic acid function, makes it a valuable chiral building block in synthetic organic chemistry.[2] This compound is particularly significant in the fields of medicinal chemistry and drug discovery, where it serves as a crucial intermediate in the synthesis of complex peptides and pharmacologically active molecules, including inhibitors for Hepatitis C enzymes and renin. This guide provides an in-depth overview of its physical properties, experimental characterization protocols, and applications.

Physical and Chemical Properties

The physical and chemical characteristics of **Boc-D-Pyr-Oet** are summarized below. The data has been compiled from various chemical suppliers and databases.



Property	Value	Reference(s)
IUPAC Name	1-O-tert-butyl 2-O-ethyl (2R)-5- oxopyrrolidine-1,2- dicarboxylate	[1]
Synonyms	Boc-D-pyroglutamic acid ethyl ester, Ethyl N-(tert-Butoxycarbonyl)-D-pyroglutamate, (R)-1-Tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate	[1][3]
CAS Number	144978-35-8	[1][3][4][5]
Molecular Formula	C12H19NO5	[4][5]
Molecular Weight	257.28 g/mol	[1][4][5]
Appearance	White to off-white powder or solid	[3]
Melting Point	54-58 °C. Note: A value of 132- 134 °C has also been reported, but the 54-58 °C range is more commonly cited.	[2][6]
Boiling Point	375 °C at 760 mmHg	[6]
Density	~1.2 g/cm³	[6]
Solubility	Slightly soluble in water; Soluble in organic solvents such as ethanol and methanol.	[2]
Optical Rotation	$[\alpha]^{20}/D = +44^{\circ}$ to $+47^{\circ}$ (c=1, in Methanol)	[6]
Storage	Store at room temperature in a dry, cool, and well-ventilated area.[2] Stock solutions can be stored at -20°C or -80°C.[7]	



Experimental Protocols

Detailed experimental procedures for the characterization of **Boc-D-Pyr-Oet** are not extensively published in peer-reviewed literature; they are typically part of internal quality control documentation. However, based on the available data and standard laboratory practices, the following protocols can be outlined.

Synthesis and Purification

The synthesis of **Boc-D-Pyr-Oet** is generally achieved through the N-protection of the D-pyroglutamic acid ethyl ester precursor.[2]

Protocol:

- Reaction Setup: D-pyroglutamic acid ethyl ester and a suitable base (e.g., triethylamine or DMAP) are dissolved in an appropriate aprotic solvent, such as acetonitrile, in a reaction vessel at 0 °C.
- Boc-Protection: Di-tert-butyl dicarbonate (Boc₂O), dissolved in the same solvent, is added dropwise to the stirred solution.
- Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred overnight. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Upon completion, the solvent is removed under reduced pressure (rotary evaporation).
- Purification: The resulting residue is purified using column chromatography on silica gel, typically with a solvent system like ethyl acetate/hexane, to yield the final product as a white solid.[3]

Characterization via ¹H NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure.

Protocol:



- Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
- Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).
- Analysis: The resulting spectrum is analyzed for characteristic chemical shifts and coupling constants. For the analogous L-isomer, reported peaks include: δ 4.58 (dd), 4.22 (q), 2.56-2.66 (m), 2.48 (ddd), 2.25-2.35 (m), 1.97-2.04 (m), 1.48 (s, 9H for Boc group), and 1.28 (t, 3H for ethyl group).[3] The spectrum for the D-isomer is expected to be identical.

Melting Point Determination

Protocol:

- A small, dry sample of the crystalline solid is packed into a capillary tube.
- The tube is placed in a calibrated melting point apparatus.
- The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The range from the temperature at which the first drop of liquid appears to the temperature
 at which the entire sample is liquid is recorded as the melting point. For Boc-D-Pyr-Oet, this
 is consistently reported as 54-58 °C.[6]

Optical Rotation Measurement

Specific rotation is a critical measure of enantiomeric purity for a chiral compound.

Protocol:

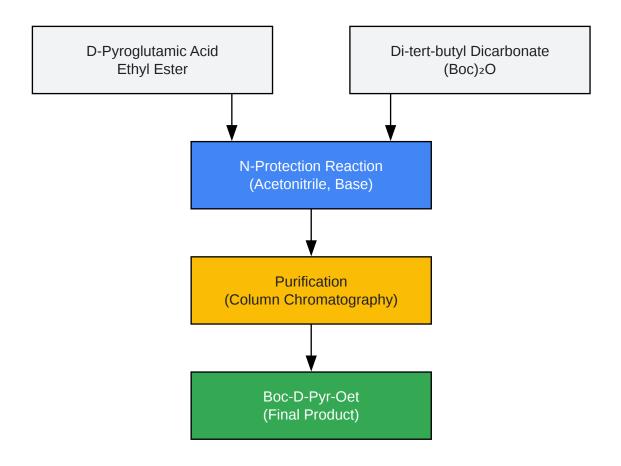
- Solution Preparation: A solution of Boc-D-Pyr-Oet is accurately prepared at a concentration of 1 g/100 mL (c=1) using methanol as the solvent.[6]
- Measurement: The solution is placed in a polarimeter cell of a known path length (e.g., 1 dm).



- Reading: The optical rotation is measured using the sodium D-line (589 nm) at a controlled temperature (20 °C).
- Calculation: The specific rotation [α] is calculated from the observed rotation. The expected value is between +44° and +47°.[6]

Visualization of Chemical Workflows

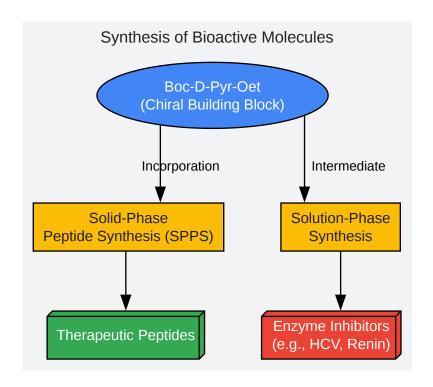
The following diagrams illustrate the synthesis and application of **Boc-D-Pyr-Oet** in a research and development context.



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Caption: Synthetic workflow for the preparation of **Boc-D-Pyr-Oet**.





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Caption: Role of **Boc-D-Pyr-Oet** as an intermediate in drug development.

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